molecular formula C11H11FO2 B2800673 (1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid CAS No. 1932284-81-5

(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B2800673
CAS No.: 1932284-81-5
M. Wt: 194.205
InChI Key: BHENDRRGGBDHDW-HOMQSWHASA-N
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Description

“(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1932284-81-5 . It has a molecular weight of 194.21 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-,11- . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature . The compound has a molecular weight of 194.21 .

Mechanism of Action

The mechanism of action of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to enhance the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
(1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of neuropathic pain. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, leads to a reduction in neuronal excitability and a decrease in pain and seizures.

Advantages and Limitations for Lab Experiments

One of the major advantages of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is its potential use in the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been shown to exhibit low toxicity and high selectivity for the GABA-A receptor, making it a promising candidate for drug development. However, one of the limitations of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid. One direction is to investigate its potential use in the treatment of other diseases, such as anxiety disorders and depression. Additionally, further research is needed to fully understand the mechanism of action of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and the improvement of its solubility are also areas of future research.
In conclusion, (1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its pharmacological properties, mechanism of action, and biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid involves the reaction of 1-phenylcyclobutanecarboxylic acid with fluorine gas under the influence of a catalyst. The reaction takes place in the presence of a solvent, such as tetrahydrofuran, and at a specific temperature and pressure. The resulting product is (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid, which can be purified and isolated using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

(1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been widely studied for its potential applications in drug discovery and development. It has been shown to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, (1r,3r)-(1r,3r)-3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has been investigated for its potential use in the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENDRRGGBDHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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